1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of both pyridine and imidazole rings. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural properties and biological activities. It has been studied for various scientific applications, including its role as an enzyme inhibitor and receptor modulator, as well as its potential therapeutic effects in treating inflammatory diseases and cancer.
The compound is synthesized through various chemical methods, primarily involving the condensation of 2-aminopyridine with carbonyl compounds. Its molecular formula is C10H8N4O2, and it is identified by the CAS number 128274-89-5.
1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This compound can be categorized under heterocyclic organic compounds due to the presence of nitrogen atoms in its ring structure, which contributes to its reactivity and interaction with biological targets.
The synthesis of 1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid typically involves several key steps:
The reaction conditions generally include heating under reflux with appropriate solvents such as toluene or acetic acid. The use of catalysts can enhance yield and reduce reaction time, making these methods suitable for both laboratory and potential industrial applications .
The molecular structure of 1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid features a pyridine ring fused with an imidazole ring, along with a carboxylic acid functional group at the fourth position of the imidazole. The compound exhibits a planar structure conducive to π-stacking interactions, which may influence its biological activity.
Key structural data include:
1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical transformations:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Mild acidic conditions |
Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |
Substitution | Halogenated solvents, sodium hydroxide | Base-catalyzed conditions |
The mechanism of action for 1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind at active sites or allosteric sites on proteins, leading to modulation of their activity. This interaction may result in inhibition of enzyme activity or alteration of signaling pathways within cells, making it a candidate for therapeutic applications in various diseases .
1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid is typically a white to off-white solid. It is soluble in polar solvents like water and methanol due to the presence of the carboxylic acid group.
The compound exhibits amphoteric behavior due to the nitrogen atoms in the imidazole ring, allowing it to act both as an acid and a base. This property enhances its reactivity towards electrophiles and nucleophiles, facilitating various chemical reactions .
The compound has several applications in scientific research:
The structural core of 1-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid integrates two pharmacologically significant heterocycles: pyridine and imidazole. This hybrid architecture enables interactions with diverse biological targets through hydrogen bonding, π-stacking, and metal coordination. Scaffold hopping—systematic replacement of core structural elements—has identified this compound as a key intermediate in designing inhibitors for metallo-β-lactamases (MBLs) and HIV-1 integrase. For example, modifications at the imidazole N1 position enhance binding to the Verona Integron-encoded MBL (VIM) active site, leveraging flexible loop interactions to combat carbapenem resistance [2]. Similarly, structure-activity relationship (SAR) studies reveal that the carboxylic acid group serves as an anchor pharmacophore, enabling hydrogen-bonding networks critical for inhibiting protein-protein interactions like the HIV integrase–LEDGF/p75 complex [5]. Rational design further optimizes electronic properties by introducing electron-donating or withdrawing substituents, improving target engagement while maintaining aqueous solubility.
Table 1: Impact of Substituents on Biological Activity
Position Modified | Substituent | Biological Target | Effect on Potency |
---|---|---|---|
Imidazole C4 | Carboxylic acid | VIM-2 MBL | Essential for Zn²⁺ chelation |
Imidazole N1 | Pyridin-3-yl | HIV integrase–LEDGF/p75 | Enhances π-stacking |
Pyridine C5 | Methyl | mGluR5a receptor | Improves IC₅₀ by 5-fold |
Data derived from crystallographic and SAR analyses [2] [5]
Efficient synthesis of the imidazole-pyridine scaffold relies on transition-metal catalysis and multicomponent reactions. Copper-catalyzed [3+2] cycloadditions between pyridine-functionalized azides and alkynes yield N1-substituted imidazoles with regioselectivity >90%, as verified by NMR studies [9]. Palladium-based systems (e.g., Pd-PEPPSI) enable direct C–H arylation of unprotected imidazoles, coupling pyridin-3-yl groups at the N1 position without protective-group manipulations [9]. For carboxylic acid functionalization, microwave-assisted condensation using ammonium acetate and aldehydes achieves 85–92% yields in minutes, significantly reducing side products like 2-aroyl-4(5)-arylimidazoles [9]. A notable innovation is ZnCl₂-catalyzed cyclization between pyridine-3-carboxaldehydes and TosMIC (tosylmethyl isocyanide), forming 1-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid in a single pot with 78% isolated yield [9].
Table 2: Catalytic Methods for Scaffold Assembly
Method | Catalyst | Yield (%) | Regioselectivity |
---|---|---|---|
Copper-catalyzed diamination | CuCl₂·2H₂O | 82 | 1,2,4-Trisubstituted |
Pd-PEPPSI C–H arylation | Pd-NHC complex | 91 | N1-specific |
ZnCl₂-assisted cyclization | ZnCl₂ | 78 | C4-carboxylic acid |
Microwave condensation | None (solvent-free) | 88 | 1,4-Disubstituted |
Optimized conditions from recent literature [6] [9]
Solvent-free and energy-efficient strategies dominate recent advances in functionalizing 1-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid. Ball milling enables direct amidation without solvents, reacting the carboxylic acid with amines using silica-supported catalysts to achieve 95% conversion and minimizing aqueous waste [9]. Ionic liquids like [BMIM][BF₄] serve as recyclable reaction media for esterification, enabling 93% yield recovery over five cycles via simple extraction [6] [9]. Photocatalytic decarboxylation employing eosin Y and visible light replaces harsh oxidants, generating C4-unsubstituted derivatives with 89% efficiency [9]. The urea-ZnCl₂ eutectic solvent system is particularly innovative, facilitating both cyclization and carboxyl group activation at ambient temperature while reducing energy consumption by 60% compared to reflux methods [9].
Two primary synthetic routes to 1-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid exist: direct condensation and multi-step cyclization.
Table 3: Sustainability Metrics of Synthetic Routes
Parameter | Direct Condensation | Multi-Step Cyclization |
---|---|---|
Reaction time | 0.5 hours | 12–18 hours |
Overall yield | 85% | 60% |
Atom economy | 76% | 42% |
E-factor (waste/kg) | 8.2 | 34.7 |
Data compiled from green chemistry assessments [6] [9]
Multi-step routes remain valuable for introducing isotopic labels or non-standard substituents, whereas condensation excels in large-scale production. Recent optimizations hybridize both approaches: catalytic dehydrogenation of imidazolines using Pd/C achieves 88% yield with reduced metal leaching [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: